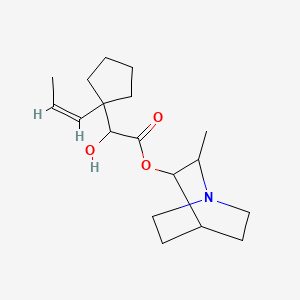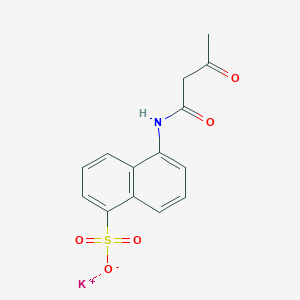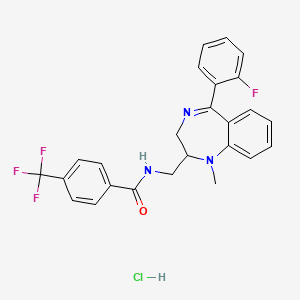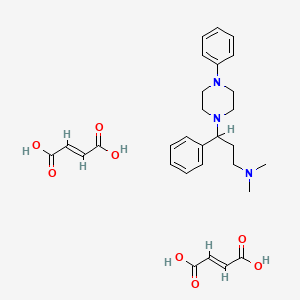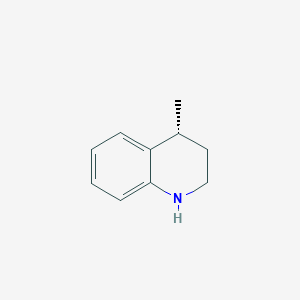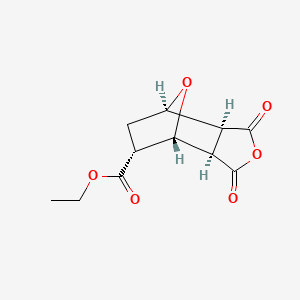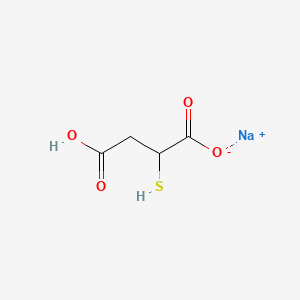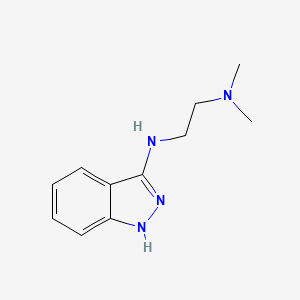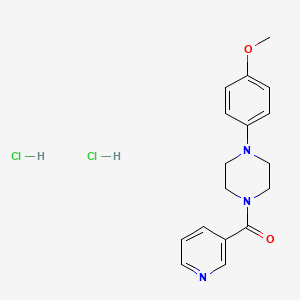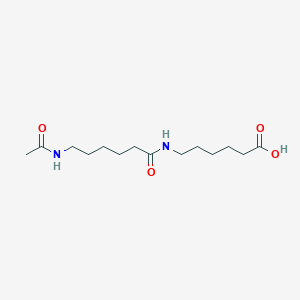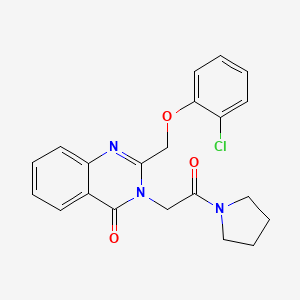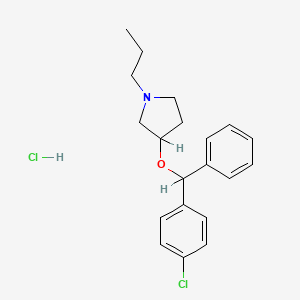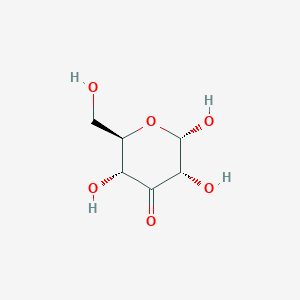
alpha-D-3-Ketoglucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound A9ZHA5HS4R α-D-3-ketoglucopyranose , is a derivative of glucose. It is characterized by its molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . This compound is notable for its unique stereochemistry, featuring four defined stereocenters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of α-D-3-ketoglucopyranose typically involves the oxidation of glucose derivatives. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or sodium periodate (NaIO4) under controlled conditions to selectively oxidize the hydroxyl group at the third carbon position to a keto group.
Industrial Production Methods
Industrial production of α-D-3-ketoglucopyranose may involve biotechnological approaches using enzymes such as glucose oxidase to catalyze the oxidation process. This method is advantageous due to its specificity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
α-D-3-ketoglucopyranose undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming glucose derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Glucose derivatives
Substitution: Substituted glucose derivatives
Wissenschaftliche Forschungsanwendungen
α-D-3-ketoglucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug development, particularly in designing inhibitors for carbohydrate-processing enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of α-D-3-ketoglucopyranose involves its interaction with specific enzymes and molecular targets. For instance, it can act as an inhibitor or substrate for enzymes involved in carbohydrate metabolism, such as glucosidases and glycosyltransferases . The keto group at the third carbon position plays a crucial role in these interactions, affecting the enzyme’s activity and the overall metabolic pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: The parent compound of α-D-3-ketoglucopyranose, differing by the presence of a hydroxyl group instead of a keto group at the third carbon.
Fructose: Another keto sugar, but with the keto group at the second carbon position.
Mannose: An epimer of glucose, differing in the configuration at the second carbon.
Uniqueness
α-D-3-ketoglucopyranose is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
906351-74-4 |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(2S,3S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3-,5-,6+/m1/s1 |
InChI-Schlüssel |
APIQNBNBIICCON-KWDZRWNJSA-N |
Isomerische SMILES |
C([C@@H]1[C@H](C(=O)[C@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


